![molecular formula C13H13N3OS B3017364 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1207011-34-4](/img/structure/B3017364.png)
2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile
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Overview
Description
The compound "2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile" is a chemical entity that appears to be related to various heterocyclic compounds with potential biological activity. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related compounds, which can be useful in understanding the chemistry of such molecules.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves the use of acetonitrile as a key starting material. For instance, in the synthesis of 3-Benzyl-5-imino-4-thioxo-2-imidazolidinones, acetonitrile is electrolyzed to produce cyanomethyl anion, which is then reacted with benzylamines, carbon disulfide (CS2), and isocyanates under low temperature conditions . This method highlights the versatility of acetonitrile in generating reactive intermediates for the construction of complex heterocycles.
Molecular Structure Analysis
While the molecular structure of "2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile" is not directly analyzed in the provided papers, the structure of related compounds, such as (2-phenyl-4H-benzopyrimedo[2,1-b]-thiazol-4-yliden)acetonitrile derivatives, suggests that the presence of acetonitrile groups can influence the overall molecular conformation and reactivity . The heterocyclic and acetonitrile components are likely to contribute to the molecule's potential interactions with biological targets.
Chemical Reactions Analysis
The papers describe various chemical reactions involving acetonitrile derivatives. For example, (diethoxyphosphoryl)acetonitrile oxide undergoes regioselective cycloaddition with olefins to form isoxazolines, which can be further manipulated through deprotonation, condensation, alkylation, and oxidation reactions . These transformations demonstrate the reactivity of acetonitrile derivatives and their utility in synthesizing diverse heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile" can be inferred from the properties of similar compounds. For instance, the glycosidase inhibitory activity of (2-phenyl-4H-benzopyrimedo[2,1-b]-thiazol-4-yliden)acetonitrile derivatives indicates that such molecules can interact with enzymes and may have potential as therapeutic agents for conditions like type II diabetes . The electrochemical synthesis approach also suggests that the compound may have certain electrochemical properties that could be explored for various applications .
Scientific Research Applications
Inhibitory Effects in Gastric Secretion
Research by Ene, Khan-Daneshmend, and Roberts (1982) on a related compound, SCH 28080, which includes a similar imidazole structure, demonstrated its potential in inhibiting gastric acid secretion, suggesting possible applications in anti-ulcer therapy (Ene, Khan-Daneshmend, & Roberts, 1982).
Synthesis and Pharmacological Potential
Sameluk and Kaplaushenko (2015) discussed the synthesis of acetonitrilothio-1,2,4-triazoles and their derivatives, noting their potential in displaying antitumor, antiinflammatory, and antioxidant pharmacological activities (Sameluk & Kaplaushenko, 2015).
Photochemistry and Application Potential
Alawode, Robinson, and Rayat (2011) studied the photochemistry of related compounds, emphasizing their clean photodecomposition and potential applications in industrial, agricultural, and medicinal fields (Alawode, Robinson, & Rayat, 2011).
Photostability in Pharmaceutical Applications
Hanamori, Mizuno, Akimoto, and Nakagawa (1992) investigated the photostability of KBT-3022, a compound with a similar methoxyphenyl structure, in aqueous acetonitrile solutions. Their findings are relevant for understanding the stability of such compounds under various light exposures, crucial for pharmaceutical applications (Hanamori et al., 1992).
Synthesis of Heteroarylphosphonates
Drescher, Öhler, and Zbiral (1991) described a method for synthesizing dialkyl heteroaryl methylphosphonates and alkylthio(heteroaryl)methylphosphonates, indicating the versatility of compounds with similar structures in synthesizing various derivatives for potential use in medicinal chemistry (Drescher, Öhler, & Zbiral, 1991).
Future Directions
Mechanism of Action
Target of Action
The compound, also known as 2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetonitrile, is a derivative of thiazole . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Thiazole derivatives are known to interact with various targets, leading to a wide range of biological effects
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects could range from antimicrobial to antitumor effects . The specific effects would depend on the compound’s targets and mode of action.
properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-16-12(9-15-13(16)18-8-7-14)10-3-5-11(17-2)6-4-10/h3-6,9H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUVJWSVWAATBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC#N)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile |
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